molecular formula C16H12ClNOS B8510688 6-(Benzylthio)-1-chloroisoquinolin-4-ol

6-(Benzylthio)-1-chloroisoquinolin-4-ol

Cat. No.: B8510688
M. Wt: 301.8 g/mol
InChI Key: HWBULDQAYUTXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzylthio)-1-chloroisoquinolin-4-ol is a useful research compound. Its molecular formula is C16H12ClNOS and its molecular weight is 301.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12ClNOS

Molecular Weight

301.8 g/mol

IUPAC Name

6-benzylsulfanyl-1-chloroisoquinolin-4-ol

InChI

InChI=1S/C16H12ClNOS/c17-16-13-7-6-12(8-14(13)15(19)9-18-16)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2

InChI Key

HWBULDQAYUTXDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC3=C(C=C2)C(=NC=C3O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-(benzylthio)-1-chloro-4-methoxyisoquinoline (Intermediate VVV; 0.400 g, 1.267 mmol) was dissolved in DCM (12.67 ml) and cooled to 0° C. Boron tribromide (0.487 ml, 5.06 mmol) was added and the reaction was stirred for 30 minutes, then warmed to room temperature and stirred overnight. The reaction was cooled to 0° C. and carefully quenched with saturated sodium bicarbonate solution. The reaction was diluted with ethyl acetate and the layers were separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried with sodium sulfate, filtered, and concentrated to afford crude 6-(benzylthio)-1-chloroisoquinolin-4-ol as an orange solid. (ESI) 302.1 (M+H)+.
Name
6-(benzylthio)-1-chloro-4-methoxyisoquinoline
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
12.67 mL
Type
solvent
Reaction Step One
Quantity
0.487 mL
Type
reactant
Reaction Step Two

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